molecular formula C7H9BrClNS B13026771 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hcl

1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hcl

Cat. No.: B13026771
M. Wt: 254.58 g/mol
InChI Key: XPJKLGJPQWIJIT-UHFFFAOYSA-N
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Description

1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hydrochloride is a chemical compound with the molecular formula C7H8BrNS and a molecular weight of 218.12 g/mol . This compound is characterized by a bromine atom attached to a tetrahydrothieno[3,4-c]pyridine ring system, which is a fused bicyclic structure containing both sulfur and nitrogen atoms. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hydrochloride typically involves the bromination of 4,5,6,7-tetrahydrothieno[3,4-c]pyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the ring system. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

In an industrial setting, the production of 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hydrochloride may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Mechanism of Action

The mechanism of action of 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The compound’s effects are mediated through various biochemical pathways, depending on the specific application and context . Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hydrochloride is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research studies .

Properties

Molecular Formula

C7H9BrClNS

Molecular Weight

254.58 g/mol

IUPAC Name

1-bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine;hydrochloride

InChI

InChI=1S/C7H8BrNS.ClH/c8-7-6-1-2-9-3-5(6)4-10-7;/h4,9H,1-3H2;1H

InChI Key

XPJKLGJPQWIJIT-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CSC(=C21)Br.Cl

Origin of Product

United States

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